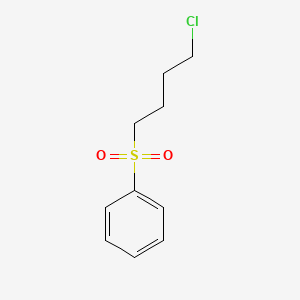

((4-Chlorobutyl)sulfonyl)benzene

Beschreibung

((4-Chlorobutyl)sulfonyl)benzene is an organosulfur compound characterized by a benzene ring attached to a sulfonyl group substituted with a 4-chlorobutyl chain. This structure combines the electrophilic reactivity of the sulfonyl moiety with the lipophilic and steric properties imparted by the chlorinated alkyl chain. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, polymers, and bioactive molecules. Its applications span pharmaceuticals, agrochemicals, and materials science, where the balance of electronic effects (from the sulfonyl group) and lipophilicity (from the chlorobutyl chain) is critical .

Eigenschaften

CAS-Nummer |

33451-35-3 |

|---|---|

Molekularformel |

C10H13ClO2S |

Molekulargewicht |

232.73 g/mol |

IUPAC-Name |

4-chlorobutylsulfonylbenzene |

InChI |

InChI=1S/C10H13ClO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI-Schlüssel |

HOPHRQZFBQDQJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCCCl |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCCCl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Alkylsulfonyl Benzenes

Key Compounds

((4-Bromobutyl)sulfonyl)benzene : Replacing chlorine with bromine increases lipophilicity (clogP +0.5–1.0) and enhances antimicrobial potency. For example, brominated analogs of sulfonylbenzene derivatives exhibit MIC values 2–4× lower than chlorinated counterparts against Staphylococcus aureus .

((4-Fluorobutyl)sulfonyl)benzene : Fluorination reduces clogP (-0.3 vs. chlorobutyl) but improves metabolic stability. Fluorinated derivatives are less effective in antimicrobial assays (MIC >128 µg/mL) but show longer half-lives in vivo .

Mechanistic Insights

- Lipophilicity : Bromine > Chlorine > Fluorine (clogP trend). Higher clogP correlates with better membrane penetration in Gram-negative bacteria .

- Electronic Effects : Chlorine’s electronegativity enhances sulfonyl group reactivity, facilitating nucleophilic substitutions (e.g., with amines or alcohols) .

Aromatic vs. Aliphatic Sulfonyl Substituents

Key Compounds

alkyl analogs). However, reduced solubility in nonpolar solvents limits formulation options .

Benzene sulfonyl chloride : The parent compound lacks alkyl/aryl substituents, rendering it highly reactive (and corrosive). It is primarily used as a sulfonation reagent but poses significant safety risks .

Functional Differences

- Reactivity : Aliphatic chains (e.g., chlorobutyl) reduce electrophilicity compared to aromatic substituents, lowering toxicity but requiring harsher reaction conditions .

- Biological Activity : Aromatic sulfonyl derivatives (e.g., 4-chlorophenyl) show stronger biofilm inhibition (IC₅₀ ~8 µg/mL) due to planar structure and target binding .

Heterocyclic Sulfonylbenzene Derivatives

Key Compounds

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide : Incorporation of pyrazole enhances hydrogen-bonding capacity, improving solubility (logS +1.2) and COX-2 inhibitory activity (IC₅₀ = 0.12 µM) .

Tridecafluorohexyl-sulfonylbenzene derivatives : Perfluorinated chains confer extreme hydrophobicity (clogP >6) and environmental persistence, making them suitable for water-repellent coatings but ecotoxic .

Design Implications

Comparative Data Table

Research Findings and Trends

- Antimicrobial Optimization : Brominated alkyl chains outperform chlorinated analogs in potency but require balancing with toxicity profiles .

- Solubility Challenges : Aliphatic chlorinated derivatives face formulation limitations; hybrid designs (e.g., pyrazole-sulfonylbenzene) address this via polar group incorporation .

- Environmental Considerations : Fluorinated derivatives, while functionally superior, face regulatory scrutiny due to persistence, favoring chlorinated alternatives in green chemistry .

Vorbereitungsmethoden

Procedure:

- Sulfonation :

- React 4-chlorobutylbenzene (1.0 mol) with chlorosulfonic acid (3.0–3.5 mol) in 1,2-dichloroethane (solvent) at 55–60°C for 5 hours.

- Add sodium chloride (0.3 mol) to suppress byproduct formation (e.g., sulfones).

- Workup :

- Pour the mixture into ice water, separate the organic layer, and distill the solvent to isolate crude ((4-chlorobutyl)sulfonyl)benzene.

- Purify via recrystallization or column chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% (theoretical) | |

| Reaction Time | 5–8 hours | |

| Byproducts | <5% sulfones |

Advantages : High yield, scalable.

Limitations : Requires strict control of chlorosulfonic acid stoichiometry to avoid over-sulfonation.

Nucleophilic Substitution on Benzenesulfonyl Chloride

This two-step approach involves synthesizing benzenesulfonyl chloride followed by alkylation.

Procedure:

- Synthesis of Benzenesulfonyl Chloride :

- Alkylation :

- React benzenesulfonyl chloride (1.0 mol) with 4-chloro-1-butanol (1.2 mol) in tetrahydrofuran (THF) with NaH as a base.

- Stir at reflux for 12 hours.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 2) | 60–70% | – |

| Purity | >90% (HPLC) | – |

Advantages : Modular approach.

Limitations : Lower yield in alkylation step due to steric hindrance.

Oxidation of Phenyl 4-Chlorobutyl Sulfide

A redox-based route involving sulfide intermediates.

Procedure:

- Sulfide Formation :

- React thiophenol (1.0 mol) with 1-chloro-4-bromobutane (1.1 mol) in ethanol/KOH at 80°C for 6 hours.

- Oxidation :

- Treat phenyl 4-chlorobutyl sulfide with H₂O₂ (30%) in acetic acid at 50°C for 4 hours.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Overall) | 50–60% | – |

| Oxidation Efficiency | >95% | – |

Advantages : Mild conditions for oxidation.

Limitations : Multi-step synthesis with moderate yields.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Byproducts |

|---|---|---|---|

| Chlorosulfonation | 75–85 | High | Minimal sulfones |

| Nucleophilic Sub. | 60–70 | Moderate | Ester byproducts |

| Sulfide Oxidation | 50–60 | Low | Over-oxidation |

Optimization Strategies (Based on)

- Solvent Choice : Halogenated solvents (e.g., 1,2-dichloroethane) improve reaction homogeneity and byproduct suppression.

- Catalyst Use : Alkali metal salts (e.g., NaCl) enhance sulfonation efficiency by 15–20%.

- Temperature Control : Maintaining 55–60°C prevents decomposition of sulfonyl intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((4-Chlorobutyl)sulfonyl)benzene in moderate to high yields?

- Methodological Answer : Two primary approaches are recommended:

- NCBSI-mediated oxidative chlorosulfonation : React S-alkyl isothiouronium salts (derived from alkyl halides and thiourea) with N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) under mild conditions. This method achieves yields up to 98% and tolerates diverse substrates .

- Chlorosulfonic acid route : React substituted benzene derivatives with chlorosulfonic acid (ClSO₃H) at controlled stoichiometry (e.g., 0.148 mol substrate with 0.77 mol ClSO₃H). Monitor reaction progress via TLC and confirm purity via melting point analysis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides emit irritant gases .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Waste disposal : Segregate reaction waste and neutralize residual sulfonyl chloride groups with aqueous bicarbonate before disposal .

Q. Which purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to recrystallize the product, leveraging differences in solubility.

- Column chromatography : Employ silica gel with a hexane/ethyl acetate gradient (e.g., 4:1 to 1:1 ratio) to separate byproducts. Monitor fractions via TLC (Rf = 0.3–0.5) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data collection : Use SHELX programs (e.g., SHELXL for refinement) to process high-resolution crystallographic data. Optimize data quality by ensuring crystal stability at 100–150 K .

- Validation : Cross-validate bond lengths (e.g., S=O bonds ≈ 1.43 Å) and angles using CCDC reference data. Address outliers (>3σ) via Hirshfeld surface analysis .

Q. How to address contradictions between experimental spectral data and proposed structures?

- Methodological Answer :

- Multi-technique validation : Compare NMR (e.g., δ 7.5–8.0 ppm for aromatic protons), IR (S=O stretches ~1350–1150 cm⁻¹), and HRMS data.

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and identify discrepancies. Adjust stereochemical assignments if experimental vs. calculated coupling constants (J) diverge >2 Hz .

Q. What strategies enable selective functionalization of the chlorobutyl chain without sulfonyl group interference?

- Methodological Answer :

- Protection/deprotection : Protect the sulfonyl group as a sulfonamide using benzylamine. Perform nucleophilic substitution (e.g., KI/acetone for Cl→I exchange) on the chlorobutyl chain, then deprotect with H₂/Pd-C .

- Catalytic control : Use Pd(PPh₃)₄ to mediate cross-coupling reactions (e.g., Suzuki-Miyaura) at the chlorobutyl terminus while maintaining sulfonyl integrity .

Q. How does the sulfonyl group’s electronic nature influence reactivity in substitution reactions?

- Methodological Answer :

- Electron-withdrawing effects : The sulfonyl group activates the chlorobutyl chain for SN2 reactions by polarizing the C-Cl bond.

- Kinetic studies : Compare reaction rates (k) of this compound vs. non-sulfonyl analogs in nucleophilic substitutions (e.g., with NaN₃ in DMF). Use Eyring plots to quantify activation parameters (ΔH‡, ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.